molecular formula C9H7F4NO B15231086 N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide CAS No. 88288-08-8

N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide

Cat. No.: B15231086
CAS No.: 88288-08-8
M. Wt: 221.15 g/mol
InChI Key: UMRYXSUZGKZMJO-UHFFFAOYSA-N
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Description

N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide: is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 2-fluoro-6-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{2-Fluoro-6-(trifluoromethyl)aniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated products.

Scientific Research Applications

N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 2-Fluoro-6-(trifluoromethyl)phenyl isocyanate

Comparison: N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide is unique due to its acetamide functional group, which imparts distinct chemical properties compared to isocyanate derivatives. The acetamide group provides different reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

88288-08-8

Molecular Formula

C9H7F4NO

Molecular Weight

221.15 g/mol

IUPAC Name

N-[2-fluoro-6-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C9H7F4NO/c1-5(15)14-8-6(9(11,12)13)3-2-4-7(8)10/h2-4H,1H3,(H,14,15)

InChI Key

UMRYXSUZGKZMJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC=C1F)C(F)(F)F

Origin of Product

United States

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